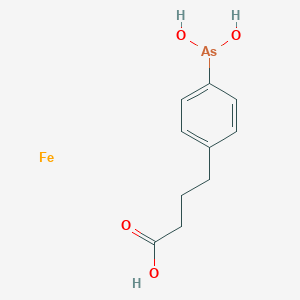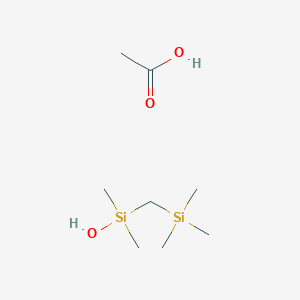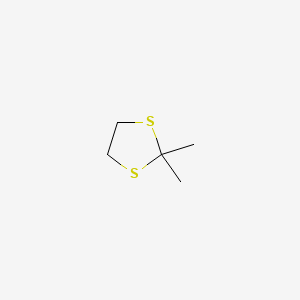
2,2-Dimethyl-1,3-dithiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1,3-dithiolane is an organic compound with the molecular formula C5H10S2. It is a member of the dithiolane family, characterized by a five-membered ring containing two sulfur atoms. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-1,3-dithiolane can be synthesized through the reaction of 2,2-dimethylthiirane with carbon disulfide in the presence of triethylamine as a catalyst. This reaction is typically carried out under high pressure and at elevated temperatures (80-100°C) to achieve nearly quantitative yields .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst. This method offers high chemoselectivity and yields .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethyl-1,3-dithiolane undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides (R-X) and acyl chlorides (RCOCl) are used.
Major Products: The major products formed from these reactions include various thioacetals and thioethers, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1,3-dithiolane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2,2-Dimethyl-1,3-dithiolane exerts its effects involves the formation of stable thioacetal linkages with carbonyl compounds. This stability is due to the presence of two sulfur atoms in the ring, which provide strong electron-donating properties. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with various enzymes and proteins .
Comparación Con Compuestos Similares
1,3-Dithiolane: Similar in structure but lacks the dimethyl substitution at the 2-position.
1,3-Dithiane: Contains a six-membered ring with two sulfur atoms.
2,2-Dimethyl-1,3-dithiane: Similar to 2,2-Dimethyl-1,3-dithiolane but with a six-membered ring.
Uniqueness: this compound is unique due to its five-membered ring structure with two sulfur atoms and the presence of two methyl groups at the 2-position. This structural feature imparts distinct chemical properties, making it highly stable and reactive under specific conditions .
Propiedades
Número CAS |
6008-78-2 |
|---|---|
Fórmula molecular |
C5H10S2 |
Peso molecular |
134.3 g/mol |
Nombre IUPAC |
2,2-dimethyl-1,3-dithiolane |
InChI |
InChI=1S/C5H10S2/c1-5(2)6-3-4-7-5/h3-4H2,1-2H3 |
Clave InChI |
HEDYXMHGMMWNBO-UHFFFAOYSA-N |
SMILES canónico |
CC1(SCCS1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


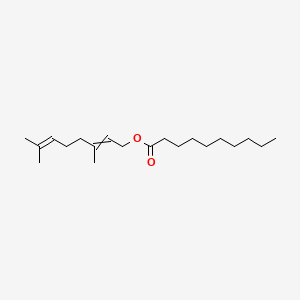

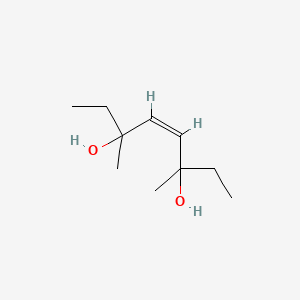
![2-[[1-[2-(2-Hydroxyethoxy)phenyl]-2-phenylethyl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14732038.png)
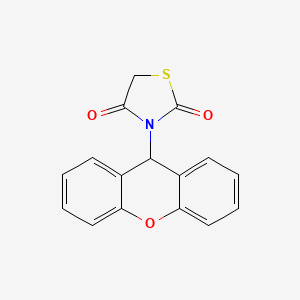
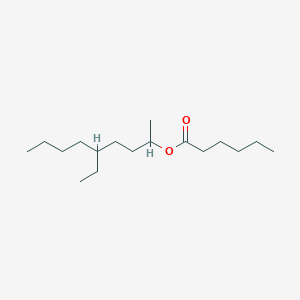
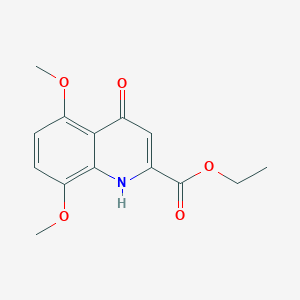
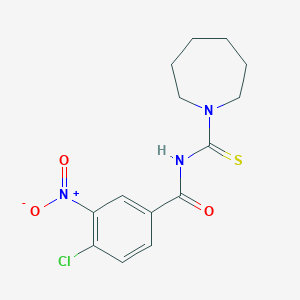
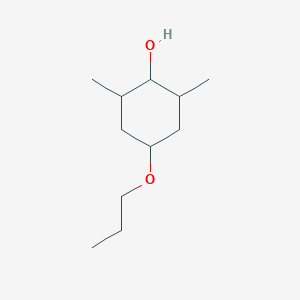

![8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol](/img/structure/B14732083.png)
